molecular formula C11H11ClF3N3OS B1396319 (2-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride CAS No. 1349716-58-0

(2-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride

Cat. No. B1396319
M. Wt: 325.74 g/mol
InChI Key: WVOHGQHFDIXROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride” is a chemical compound with the molecular formula C11H10F3N3OS.ClH . It has a molecular weight of 325.738 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a thiophene ring via a trifluoromethyl group . The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Enantiomeric Derivatives : A study focused on synthesizing enantiomeric derivatives of a similar compound, 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine, through nucleophilic substitution. The crystal structures of these derivatives were determined, providing insights into their molecular configurations (Gao et al., 2015).

  • Novel Imidazo Compounds Synthesis : Another study describes the synthesis of novel imidazo[1,2-a]pyrimidine compounds, which involved a process similar to the compound . This highlights the diverse synthetic pathways applicable to pyrimidine derivatives (J. Liu, 2013).

Biological Activities

  • Antitumor Activities : Research on 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives, which are structurally similar, indicated potent antitumor activities against specific cancer cell lines. This suggests potential therapeutic applications for similar compounds (聂瑶 et al., 2014).

  • Discovery of GPR119 Agonists : A study involving N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, related to the compound , discovered a series of GPR119 agonists. These findings could be relevant to understanding the biological activities of similar compounds (Kubo et al., 2021).

Additional Research Applications

  • Synthesis of Trifluoromethylated Analogues : The synthesis of trifluoromethylated analogues of pyrimidine derivatives, as described in one study, showcases the versatility and potential for creating structurally diverse compounds for various applications (Sukach et al., 2015).

  • Novel Hypoglycemic Agents : Research into N-(pyrimidin-4-yl)thiazol-2-amine derivatives, which are structurally related, led to the discovery of novel hypoglycemic agents, demonstrating the potential medicinal applications of similar compounds (Huihui Song et al., 2011).

properties

IUPAC Name

2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]oxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3OS.ClH/c12-11(13,14)9-6-7(8-2-1-5-19-8)16-10(17-9)18-4-3-15;/h1-2,5-6H,3-4,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOHGQHFDIXROR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)OCCN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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